

# Preliminary Identification of Fichtelite in Geological Samples: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Fichtelite*

Cat. No.: *B1623743*

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## Introduction

**Fichtelite** (C<sub>19</sub>H<sub>34</sub>) is a rare organic mineral, a saturated hydrocarbon classified as a diterpenoid.[1] It is typically found in fossilized wood, particularly in peat and lignite deposits, and is considered a diagenetic product of abietic acid, a common constituent of pine resin.[2] The preliminary identification of **Fichtelite** in geological samples is crucial for various fields, including geochemistry, paleobotany, and potentially in drug discovery, where novel hydrocarbon structures can serve as scaffolds for new therapeutic agents. This guide provides a comprehensive overview of the core analytical techniques used for the preliminary identification of **Fichtelite**, detailing experimental protocols and presenting key quantitative data in a structured format.

## Physical and Chemical Properties

A preliminary assessment of a potential **Fichtelite** sample can be made by examining its physical and chemical characteristics.

Property	Value	Reference
Chemical Formula	C <sub>19</sub> H <sub>34</sub>	[1]
Molecular Weight	262.48 g/mol	[2]
Crystal System	Monoclinic	[1]
Mohs Hardness	1	[1]
Specific Gravity	~1.032	[1]
Melting Point	46 °C	[1]
Color	Colorless, white, or yellowish	[3]
Luster	Resinous to greasy	[3]

## Analytical Techniques for Identification

A definitive preliminary identification of **Fichtelite** requires the use of modern analytical techniques. The following sections detail the methodologies for Gas Chromatography-Mass Spectrometry (GC-MS), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR).

### Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. **Fichtelite**, being a hydrocarbon, is well-suited for GC-MS analysis.

#### Quantitative Data

Parameter	Value	Reference
Kovats Retention Index (non-polar column)	1936	[4]

Mass Spectrometry Data (for 18-Norabietane, chemically identical to **Fichtelite**)

m/z	Relative Intensity (%)
262 (M <sup>+</sup> )	10
247	25
219	15
191	30
177	20
163	40
149	50
135	60
121	100
109	85
95	90
81	80
67	70
55	75
41	65

(Note: The mass spectrum for 18-Norabietane is provided as a reference. The fragmentation pattern of a sample suspected to be **Fichtelite** should be compared against this.)

#### Experimental Protocol

- Sample Preparation:
  - A small amount of the geological sample is crushed into a fine powder.
  - The powdered sample is extracted with a suitable organic solvent (e.g., dichloromethane or hexane) using sonication or Soxhlet extraction.

- The extract is filtered to remove any solid particles.
- The solvent is carefully evaporated to concentrate the sample. The final sample is redissolved in a small volume of solvent for injection.
- GC-MS Parameters:
  - Gas Chromatograph: Agilent 6890 or similar.
  - Column: HP-5MS (30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness) or equivalent non-polar capillary column.
  - Injector Temperature: 280  $^{\circ}$ C.
  - Oven Temperature Program: Initial temperature of 50  $^{\circ}$ C held for 2 minutes, then ramped to 280  $^{\circ}$ C at a rate of 10  $^{\circ}$ C/min, and held for 10 minutes.
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  - Injection Mode: Splitless.
  - Mass Spectrometer: Agilent 5973 or similar quadrupole mass spectrometer.
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: m/z 50-550.
  - Data Analysis: The resulting chromatogram is analyzed to determine the retention time of the **Fichtelite** peak. The mass spectrum of this peak is then compared with a reference spectrum (e.g., from the NIST library for 18-norabietane) for positive identification.[5]



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GC-MS workflow for **Fichtelite** identification.

## X-ray Diffraction (XRD)

XRD is a non-destructive technique used to identify the crystalline structure of materials. Since **Fichtelite** is a crystalline organic mineral, XRD can provide a unique diffraction pattern for its identification.

### Quantitative Data

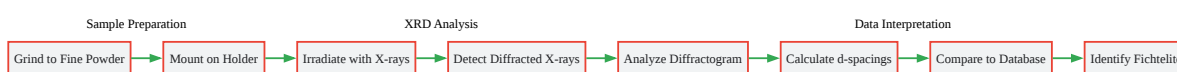
d-spacing (Å)	Relative Intensity
10.53	vw
7.38	w
6.09	s
5.63	m
5.20	vs
4.69	m
4.29	s
3.70	w
3.49	w
3.03	w

(vs = very strong, s = strong, m = medium, w = weak, vw = very weak)

### Experimental Protocol

- Sample Preparation:
  - A small, pure sample of the suspected **Fichtelite** is finely ground to a powder using an agate mortar and pestle. A particle size of less than 10 µm is ideal to ensure random orientation of the crystallites.

- The powder is carefully packed into a sample holder.
- XRD Parameters:
  - Diffractometer: Bruker D8 Advance or similar powder diffractometer.
  - X-ray Source: Cu K $\alpha$  radiation ( $\lambda = 1.5406 \text{ \AA}$ ).
  - Voltage and Current: 40 kV and 40 mA.
  - Scan Range ( $2\theta$ ):  $5^\circ$  to  $70^\circ$ .
  - Step Size:  $0.02^\circ$ .
  - Scan Speed:  $1^\circ/\text{min}$ .
  - Data Analysis: The resulting diffractogram is processed to identify the peak positions ( $2\theta$ ) and their relative intensities. The d-spacings are calculated using Bragg's Law ( $n\lambda = 2d \sin\theta$ ).<sup>[6]</sup> The obtained d-spacing values and their relative intensities are then compared with a reference pattern for **Fichtelite** from a database such as the International Centre for Diffraction Data (ICDD).



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XRD workflow for **Fichtelite** identification.

## Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing information about the functional groups present in a molecule. For **Fichtelite**, the FTIR spectrum is characteristic of a saturated hydrocarbon.

## Quantitative Data (Characteristic Absorption Bands)

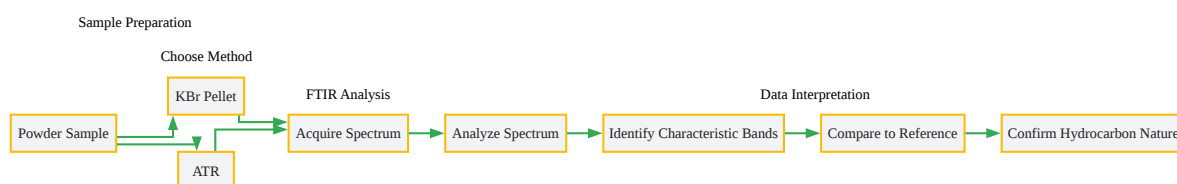
Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Intensity
2950-2850	C-H stretch (alkane)	Strong
1465-1450	C-H bend (methylene)	Medium
1375	C-H bend (methyl)	Medium
~720	C-H rock (methylene chain)	Weak

(Note: These are general ranges for saturated hydrocarbons. The exact positions and relative intensities can provide a fingerprint for **Fichtelite**.)

## Experimental Protocol

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - A small amount of the powdered sample is placed directly on the ATR crystal.
  - Pressure is applied to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
  - Approximately 1-2 mg of the powdered sample is mixed with ~200 mg of dry potassium bromide (KBr) powder.[\[7\]](#)
  - The mixture is pressed into a thin, transparent pellet using a hydraulic press.[\[7\]](#)
- FTIR Parameters:
  - Spectrometer: Bruker ALPHA II or similar FTIR spectrometer.
  - Accessory: ATR or pellet holder.
  - Spectral Range: 4000-400 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.

- Number of Scans: 32.
- Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands of saturated hydrocarbons. The absence of significant peaks in the regions for C=C, C≡C, O-H, or C=O bonds is a key indicator for a saturated hydrocarbon like **Fichtelite**. The fingerprint region (below 1500 cm<sup>-1</sup>) can be compared with reference spectra of similar diterpenoid hydrocarbons.



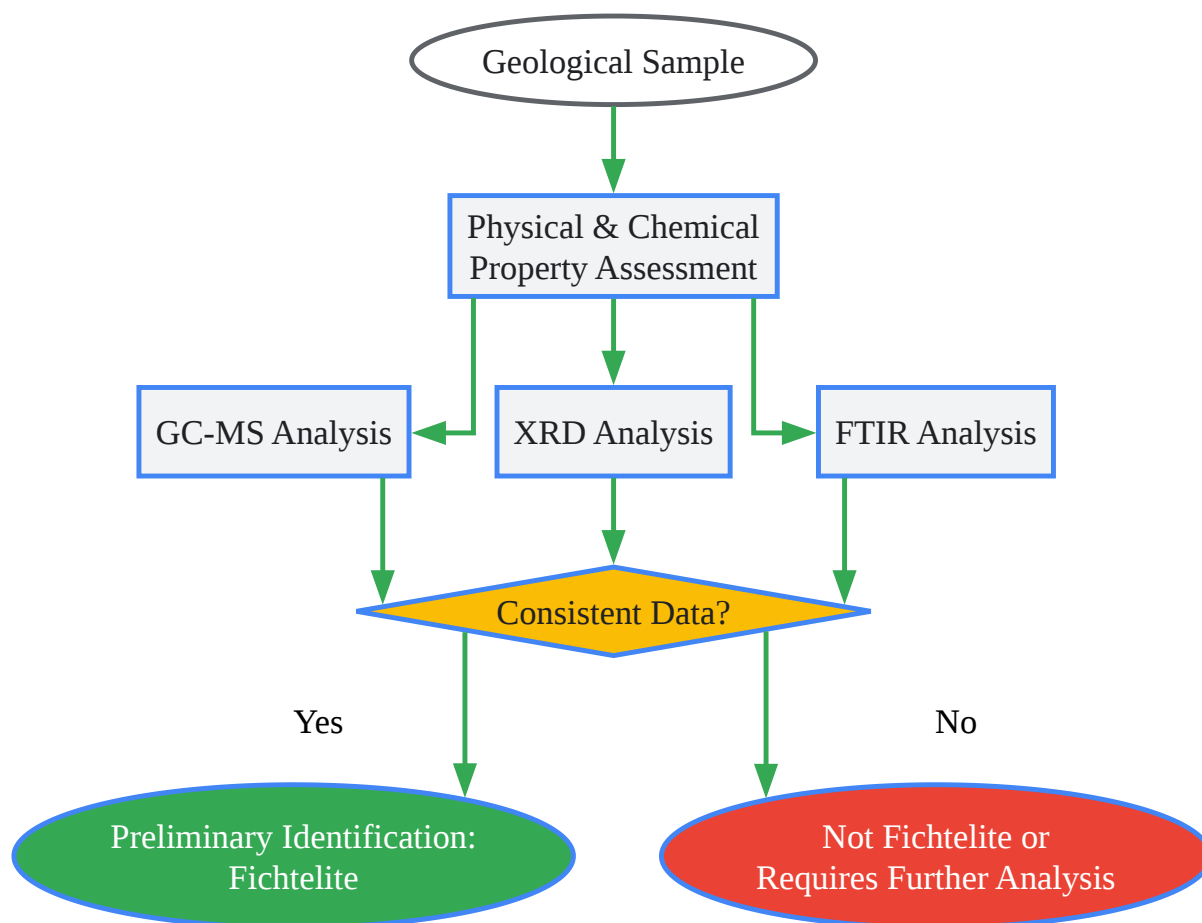
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FTIR workflow for **Fichtelite** identification.

## Logical Workflow for Preliminary Identification

The preliminary identification of **Fichtelite** in a geological sample follows a logical progression from macroscopic and physical evaluation to detailed chemical analysis.





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Logical workflow for **Fichtelite** identification.

## Conclusion

The preliminary identification of **Fichtelite** in geological samples is a multi-faceted process that combines physical and chemical property assessment with sophisticated analytical techniques. By following the detailed protocols for GC-MS, XRD, and FTIR outlined in this guide, and by comparing the obtained quantitative data with the provided reference values, researchers, scientists, and drug development professionals can confidently make a preliminary identification of this rare and interesting organic mineral. This foundational identification can then pave the way for more in-depth structural elucidation and potential applications.

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